molecular formula C19H17BrN2O2S B2859604 methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate CAS No. 1207036-91-6

methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2859604
CAS No.: 1207036-91-6
M. Wt: 417.32
InChI Key: URHQJSNZXUZPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a 1H-imidazole core substituted at the 2-position with a benzylthio group and at the 5-position with a 4-bromophenyl moiety. The imidazole nitrogen at the 1-position is functionalized with an acetoxy methyl ester.

  • Use of alkylation reactions with bromoacetate esters (e.g., ethyl bromoacetate in ) to introduce the acetate side chain .
  • Condensation reactions involving benzaldehyde or thiol-containing precursors to incorporate the benzylthio group .
  • Characterization via NMR, IR, and LC-MS, as demonstrated for structurally related compounds in and .

Properties

IUPAC Name

methyl 2-[2-benzylsulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-24-18(23)12-22-17(15-7-9-16(20)10-8-15)11-21-19(22)25-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQJSNZXUZPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions::
  • Formation of the Imidazole Core::
    • Initial reaction involves the cyclization of an α-halogenated ketone with a suitable diamine (such as ethylenediamine).

    • The reaction typically employs acidic catalysts and proceeds under reflux conditions to form the imidazole core.

  • Benzylthio Substitution::
    • Following imidazole formation, the compound undergoes nucleophilic substitution with benzylthiol.

    • Common reagents include benzyl halides and a strong base, like sodium hydride, under anhydrous conditions to attach the benzylthio group at the desired position.

  • Bromophenyl Incorporation::
    • The final substitution step involves electrophilic aromatic substitution using a bromophenyl halide in the presence of a strong base.

    • Reaction conditions often include anhydrous solvents and may require a phase-transfer catalyst to enhance reactivity.

Industrial Production Methods::
  • Industrial synthesis often optimizes reaction conditions to maximize yield and minimize by-products.

  • This includes temperature control, use of automated reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation::
    • Reacts with oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.

  • Reduction::
    • Reacts with reducing agents such as lithium aluminum hydride to form the corresponding reduced analogs.

  • Substitution::
    • Undergoes various nucleophilic substitutions, replacing the ester group or altering the substituents on the imidazole ring.

Common Reagents and Conditions::
  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Anhydrous dichloromethane, tetrahydrofuran.

Major Products::
  • Sulfoxides and sulfones from oxidation.

  • Corresponding reduced analogs from reduction.

  • Varied imidazole derivatives from substitution.

Scientific Research Applications

Chemistry::
  • Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology::
  • Functions as a probe to study enzyme kinetics and protein interactions.

Medicine::
  • Potential pharmacophore for the development of novel therapeutic agents targeting diseases such as cancer and microbial infections.

Industry::
  • Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Mechanism::
  • The compound acts by interacting with specific molecular targets, such as enzymes and receptors, altering their function.

Molecular Targets and Pathways::
  • Targets may include protein kinases, G-protein coupled receptors, and ion channels.

  • Pathways impacted include signaling cascades involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations and Core Heterocycles

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported)
Target Compound 1H-Imidazole 2-(Benzylthio), 5-(4-bromophenyl), 1-(methoxycarbonylmethyl) Not explicitly reported
9c () 1H-1,2,3-Triazole 4-Bromophenyl (attached to thiazole), acetamide linker Docking studies suggest binding to active sites
19a () 1,2,4-Triazole-3-thione 4-Bromophenyl, 3-chlorophenyl, morpholinylmethyl Not reported; high synthesis yield (75%)
Compound 51 () Thiazolidine-2,4-dione 5-(4-Bromobenzylidene) Antimicrobial activity against multiple pathogens
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate () Benzimidazole 4-Bromophenyl, ethyl carboxylate, imidazolylpropyl chain Structural studies; no explicit bioactivity

Key Observations :

  • Core Heterocycle: The imidazole core in the target compound contrasts with triazole (9c, 19a), thiazolidinedione (51), and benzimidazole () derivatives.
  • Substituent Effects :
    • The 4-bromophenyl group is a common feature (target compound, 9c, 19a, 51), likely contributing to steric bulk and halogen bonding interactions .
    • The benzylthio group in the target compound enhances lipophilicity, whereas morpholinyl (19a) or acetamide (9c) substituents may improve water solubility .
  • Synthetic Yields : Triazole-thione derivatives (e.g., 19a) exhibit higher yields (75–82%) compared to benzimidazoles or thiazolidinediones, suggesting more efficient reaction pathways for triazole-based systems .

Crystallographic and Analytical Techniques

  • SHELX Software : Widely used for small-molecule refinement (e.g., in and ), SHELXL enables precise determination of crystal structures, including halogen placement in bromophenyl-containing compounds .
  • Spectroscopic Validation : NMR and LC-MS data for analogs () confirm the integrity of acetate and bromophenyl groups, critical for verifying the target compound’s structure .

Biological Activity

Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate (CAS No. 1207036-91-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and related research findings.

PropertyValue
Molecular Formula C₁₉H₁₇BrN₂O₂S
Molecular Weight 417.3 g/mol
CAS Number 1207036-91-6

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of appropriate precursors under acidic conditions.
  • Introduction of the Benzylthio Group : This is achieved via nucleophilic substitution using benzylthiol.
  • Bromination : The bromophenyl group is introduced using brominating agents such as N-bromosuccinimide (NBS).
  • Methylation : Methyl iodide or dimethyl sulfate is used to introduce the methyl group at the acetate position.

Antimicrobial Activity

Recent studies have indicated that compounds containing the imidazole structure, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.8 to 6.9 µM, indicating potential as anti-tuberculosis agents .

Anticancer Activity

Research has demonstrated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50 values in the low micromolar range for related compounds against human cancer cell lines such as HT-29 and COLO-205 . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in specific phases.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antitubercular Activity

A study focusing on a series of benzothiazole derivatives revealed that modifications similar to those in this compound resulted in promising antitubercular activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The lead compounds exhibited MIC values below 10 µM and showed low toxicity in mammalian cell lines .

Cytotoxicity Assessment

In vitro studies on related imidazole compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 3.38 µM to over 10 µM compared to standard chemotherapeutics . These findings suggest a potential for further development into therapeutic agents.

Q & A

Q. What are the key steps and optimized conditions for synthesizing methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate?

The synthesis involves:

  • Imidazole ring formation : Condensation of glyoxal derivatives with primary amines or ammonia under reflux conditions .
  • Substituent introduction :
    • The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd/C as a catalyst in DMF or THF .
    • The benzylthio group is added through nucleophilic substitution with benzyl mercaptan, typically in the presence of K₂CO₃ as a base .
  • Esterification : Reaction of the intermediate carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) .
    Optimized parameters :
  • Catalyst : Pd/C (5 mol%) for cross-coupling reactions.
  • Solvent : DMF for polar intermediates; THF for non-polar steps.
  • Temperature : 80–110°C for cross-coupling; room temperature for nucleophilic substitutions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), benzylthio methylene (δ 4.1–4.3 ppm), and imidazole protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons in the imidazole ring .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z 457.06 (calculated for C₂₀H₁₈BrN₂O₂S) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-S bond length ~1.81 Å in similar imidazole derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Benzylthio vs. methylthio : Benzylthio enhances lipophilicity, improving membrane permeability but may reduce metabolic stability .
  • 4-Bromophenyl substitution : Bromine’s electron-withdrawing effect increases binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition observed in analogs) .
  • Ester group (methyl vs. ethyl) : Methyl esters show faster hydrolysis in vitro, affecting prodrug activation kinetics .
    Methodology :
  • SAR studies : Synthesize analogs via controlled substitution and test in enzyme inhibition assays (IC₅₀ comparisons) .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?

  • Oxidation of benzylthio group :
    • H₂O₂ oxidizes the thioether to sulfoxide (S=O) at 0°C, confirmed by IR (S=O stretch at 1040 cm⁻¹) .
    • m-CPBA further oxidizes sulfoxide to sulfone (two S=O peaks at 1300 cm⁻¹) .
  • Nucleophilic aromatic substitution :
    • Bromine at the 4-position is replaced by amines (e.g., piperidine) in DMSO at 120°C, monitored by TLC .
      Kinetic analysis : Pseudo-first-order rate constants (k) determined via HPLC to compare substituent effects on reactivity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction :
    • LogP : Calculated as 3.8 (SwissADME), indicating moderate lipophilicity .
    • Metabolic stability : CYP3A4-mediated demethylation predicted via MetaSite software .
  • MD simulations : GROMACS simulations (100 ns) assess membrane permeability and protein binding stability .

Methodological and Data Analysis

Q. What experimental designs resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay conditions : Varying ATP concentrations (1–10 mM) alter competition dynamics .
    • Protein source : Recombinant vs. native enzyme purity (e.g., 90% vs. 70% purity lowers apparent activity) .
      Resolution : Standardize assays using recombinant proteins and fixed ATP levels (5 mM) .

Q. Which advanced chromatographic techniques improve purity assessment?

  • HPLC-DAD : C18 column (5 µm, 250 mm) with acetonitrile/water gradient (60:40 to 90:10) resolves impurities at 254 nm .
  • LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed ester) with a LOD of 0.1 ng/mL .

Emerging Research Directions

Q. Can this compound serve as a lead for dual-target inhibitors (e.g., kinase and protease inhibition)?

  • Rationale : Imidazole cores interact with catalytic lysine residues in kinases and zinc ions in metalloproteases .
  • Experimental approach :
    • Kinase assays : Measure inhibition of EGFR (IC₅₀) via fluorescence polarization .
    • Protease inhibition : Use FRET-based substrates (e.g., Dabcyl-Edans) for MMP-9 .

Q. How does crystal polymorphism affect the compound’s dissolution and bioavailability?

  • Polymorph screening : Recrystallize from ethanol/water (Form I) vs. acetonitrile (Form II) and compare dissolution rates .
  • PXRD : Distinct peaks at 2θ = 12.4° (Form I) and 14.2° (Form II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.